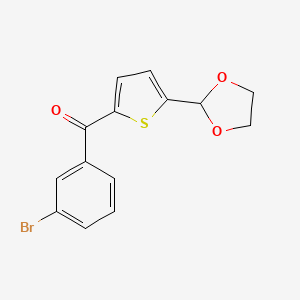

2-(3-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene (2-BBT) is a thiophene-based compound that has been studied extensively for its potential applications in the fields of organic synthesis, materials science, and medicinal chemistry. 2-BBT is a highly versatile molecule that has been used in a variety of laboratory experiments and research studies. It is a useful building block for the synthesis of a range of compounds and has been used in the development of drugs, sensors, and other materials.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds : Research has focused on synthesizing and characterizing novel compounds that contain thiophene as a key structural component. For example, Kaneria et al. (2016) synthesized 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives, which were characterized using NMR, IR, and Mass spectroscopy. These compounds were screened for antimicrobial activity against various bacterial and fungal strains (Kaneria et al., 2016).

Antimicrobial Activities : Another study by Mabkhot et al. (2017) explored thiophene-containing compounds for their potential antimicrobial properties. They synthesized new compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties and evaluated their antibacterial and antifungal activities (Mabkhot et al., 2017).

Antitubulin Agents : In the realm of pharmacology, Tréguier et al. (2014) synthesized a library of functionalized benzo[b]thiophenes to evaluate their antiproliferative properties, particularly as antitubulin agents. They developed a strategy involving the synthesis of 3-bromobenzo[b]thiophene derivatives, showcasing the importance of thiophene derivatives in drug development (Tréguier et al., 2014).

Electronic and Photovoltaic Applications : Thiophene derivatives have also been investigated for their potential in electronic and photovoltaic applications. Studies have focused on synthesizing and characterizing new thiophene derivatives for their electrochromic properties and potential use in photostabilizers for materials like poly(vinyl chloride) (Hu et al., 2019; Balakit et al., 2015).

Cancer Research : Lastly, thiophene derivatives have been studied for their potential in cancer research. The synthesis of new compounds with anticancer properties is a key area of interest, leveraging the unique chemical structure of thiophene for therapeutic applications (Flynn et al., 2001).

properties

IUPAC Name |

(3-bromophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3S/c15-10-3-1-2-9(8-10)13(16)11-4-5-12(19-11)14-17-6-7-18-14/h1-5,8,14H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZDUSGKQZHGAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=CC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641935 |

Source

|

| Record name | (3-Bromophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |

CAS RN |

898778-04-6 |

Source

|

| Record name | (3-Bromophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal](/img/structure/B1346255.png)